molecular formula C5H5N3O2 B1281181 5-Aminopyrimidine-4-carboxylic acid CAS No. 59950-53-7

5-Aminopyrimidine-4-carboxylic acid

Cat. No.: B1281181
CAS No.: 59950-53-7
M. Wt: 139.11 g/mol
InChI Key: XRXXONFCDCIHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminopyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H5N3O2 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Aminopyrimidine-4-carboxylic acid involves the oxidation of 2,4,5-trimethylpyrimidine to obtain the corresponding nitroso compound. This intermediate is then subjected to reduction and oxidation reactions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar routes as described above. The process may be optimized for higher yields and purity, and the reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Aminopyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different pyrimidine derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.

Scientific Research Applications

5-Aminopyrimidine-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing various pyrimidine derivatives, which are important in the development of new materials and chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Aminopyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and biological activities .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Aminopyrimidine-4-carboxylic acid include:

  • 4-Aminopyrimidine-5-carboxylic acid
  • 2-Aminopyrimidine-5-carboxylic acid
  • 5-Aminouracil

Uniqueness

What sets this compound apart from these similar compounds is its specific arrangement of functional groups, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

5-aminopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXXONFCDCIHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482789
Record name 5-AMINOPYRIMIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59950-53-7
Record name 5-AMINOPYRIMIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminopyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Aminopyrimidine-4-carboxylic acid
Reactant of Route 3
5-Aminopyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Aminopyrimidine-4-carboxylic acid
Reactant of Route 5
5-Aminopyrimidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Aminopyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.